1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene
Overview
Description
1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by the presence of a ketone group at the first position and two methyl groups at the second position of the dihydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene can be synthesized through several methods. One common approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of organometallic reagents . This method is advantageous due to its convenience and applicability to a wide range of substrates. Another method involves the use of Lewis acids to facilitate the rearrangement and cyclisation of naphthalene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ catalysts and specific reaction conditions to optimize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-hydroxy-2,2-dimethyl-1,2-dihydronaphthalene.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules and materials.
Industry: The compound is used in the development of advanced materials and chemical processes, including the synthesis of polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may act as inhibitors of enzymes by binding to active sites and blocking substrate access . The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
1-Oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound shares a similar structure but differs in the position and type of substituents.
1-Oxo-1,2-dihydronaphthalene derivatives: These compounds have variations in the substituents on the naphthalene ring, affecting their chemical and biological properties.
Uniqueness: 1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its relevance in multiple research fields highlight its significance.
Properties
IUPAC Name |
2,2-dimethylnaphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWSDWVTRYPWLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC=CC=C2C1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16020-15-8 | |
Record name | 2,2-dimethyl-1,2-dihydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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